

# using 2,2-Dimethylbenzo[d]dioxol-5-amine HCl in organic synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B1306168

[Get Quote](#)

An essential aromatic amine, 2,2-Dimethylbenzo[d]dioxol-5-amine HCl serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other molecular frameworks of interest in medicinal chemistry and drug discovery. Its unique structure, featuring a protected catechol moiety, makes it a versatile precursor for a range of chemical transformations.

## Application Notes

2,2-Dimethylbenzo[d]dioxol-5-amine hydrochloride is a primary aromatic amine that can be utilized in a variety of organic reactions. The hydrochloride salt form enhances its stability and ease of handling. For use in most organic reactions, the free amine, 2,2-Dimethylbenzo[d]dioxol-5-amine, must be liberated from its salt by treatment with a base. This can be done as a separate step or *in situ* during the reaction.

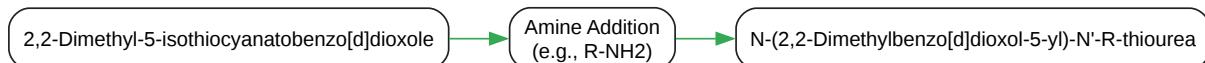
The primary applications of this compound stem from the reactivity of the amino group. Key applications include:

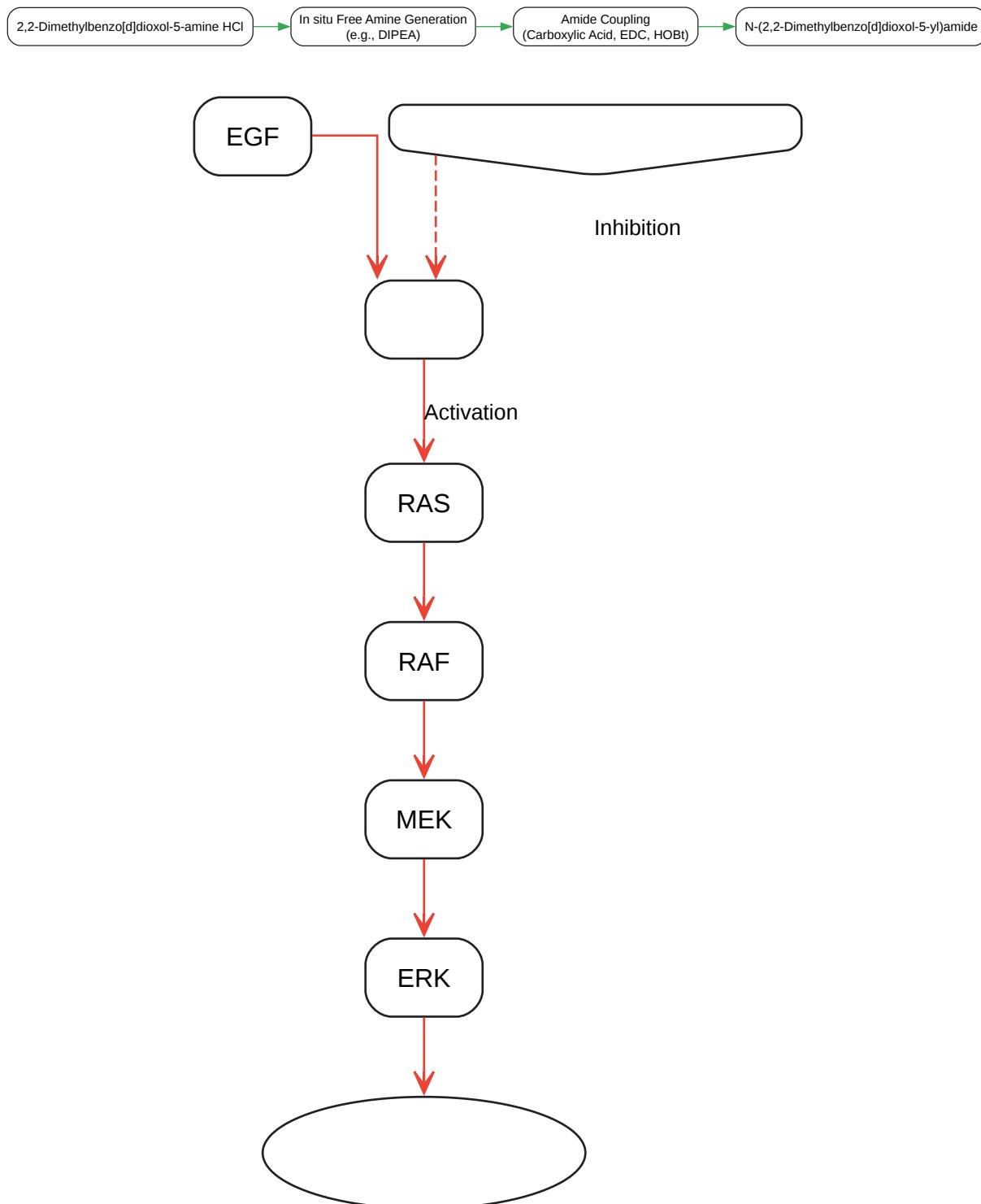
- **Synthesis of Thiourea Derivatives and Heterocycles:** The amine can be converted to the corresponding isothiocyanate, a versatile intermediate for the synthesis of thiourea derivatives. These thioureas can then undergo cyclization reactions to form a variety of heterocyclic compounds, some of which have shown potential as bioactive molecules, including anticancer agents.<sup>[1]</sup>

- **Amide Bond Formation:** As a primary amine, it readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of organic molecules, including potential drug candidates. The resulting amides can serve as final products or as intermediates for further functionalization.
- **Reductive Amination:** While less common for primary aromatic amines compared to their aliphatic counterparts, reductive amination with aldehydes or ketones can be employed to introduce N-alkyl groups, leading to the formation of secondary amines.[\[2\]](#)
- **Precursor for Carbamates:** The benzodioxole scaffold is a key feature in some biologically active molecules, such as the insecticide Bendiocarb, which is a methylcarbamate.[\[3\]](#)[\[4\]](#) Although the synthesis of Bendiocarb typically starts from the corresponding phenol, the amine could potentially be converted to the phenol, highlighting the relevance of this structural motif in biologically active compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of the free amine, 2,2-Dimethylbenzo[d]dioxol-5-amine, is provided in the table below.


| Property          | Value                                          | Reference                                                   |
|-------------------|------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 6324-89-6                                      | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight  | 165.19 g/mol                                   | <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Melting Point     | 170.5-172 °C                                   | <a href="#">[6]</a>                                         |
| Boiling Point     | 269.3 ± 29.0 °C at 760 mmHg                    | <a href="#">[6]</a>                                         |
| Density           | 1.2 ± 0.1 g/cm <sup>3</sup>                    | <a href="#">[6]</a>                                         |


## Experimental Protocols

### Protocol 1: Synthesis of N-(2,2-Dimethylbenzo[d]dioxol-5-yl)thiourea Derivatives

This protocol describes a two-step procedure for the synthesis of a thiourea derivative starting from 2,2-Dimethylbenzo[d]dioxol-5-amine HCl. The first step is the conversion of the amine to the corresponding isothiocyanate, followed by the reaction with an amine to form the thiourea.

### Step 1: Synthesis of 2,2-Dimethyl-5-isothiocyanatobenzo[d]dioxole



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Bendiocarb - Wikipedia [en.wikipedia.org]
- 4. Bendiocarb | C11H13NO4 | CID 2314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-dimethyl-2H-1,3-benzodioxol-5-amine | C9H11NO2 | CID 233317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [echemi.com](http://echemi.com) [echemi.com]
- 7. [scbt.com](http://scbt.com) [scbt.com]
- To cite this document: BenchChem. [using 2,2-Dimethylbenzo[d]dioxol-5-amine HCl in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306168#using-2-2-dimethylbenzo-d-dioxol-5-amine-hcl-in-organic-synthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)